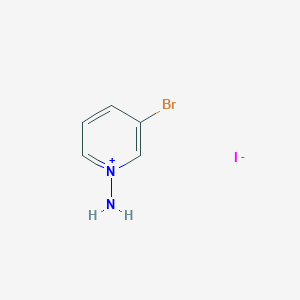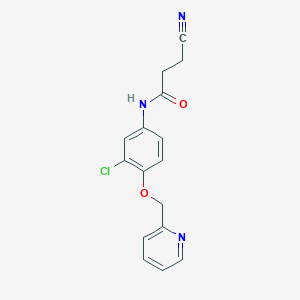![molecular formula C14H19NO4 B12104154 Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a methylbenzoate structure. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate typically involves the protection of the amino group with a Boc group. One common method is to react 5-amino-2-methylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol, leading to the formation of the free amine.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Deprotection: 5-amino-2-methylbenzoic acid.
Reduction: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzyl alcohol.
Oxidation: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparación Con Compuestos Similares
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate can be compared with other Boc-protected amino compounds:
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxy group, making it useful in different synthetic applications.
tert-Butyl 4-hydroxybenzylcarbamate: Contains a hydroxyl group on the benzyl ring, offering different reactivity and applications.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar structure but with a carboxylic acid group, used in different synthetic pathways.
These compounds share the common feature of having a Boc-protected amino group, but their unique functional groups and structures make them suitable for various specific applications in organic synthesis.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-7-10(8-11(9)12(16)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |
Clave InChI |
SKTJVWJCFAUWAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-((3aS,4S,6aR)-5-Fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12104074.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B12104082.png)




![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)


![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
